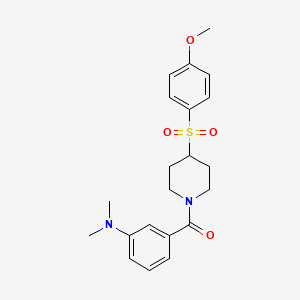
(3-(Dimethylamino)phenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Dimethylamino)phenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone, also known as DMAPT, is a synthetic compound that has gained attention in scientific research due to its potential as a cancer therapy agent.
Aplicaciones Científicas De Investigación
Reactions and Synthesis
- The compound's chemical structure allows for diverse reactions and synthetic applications. For instance, N-Phenylmaltimide reacted with chlorosulfonic acid to yield sulfonyl chlorides, which, when treated with dimethylamine, afford corresponding sulfonamides. This process showcases the compound's reactivity and potential in synthesizing sulfonamide-based molecules (Cremlyn & Nunes, 1987).
Antiestrogenic Activity
- The structure is conducive to modifications that have demonstrated potent antiestrogenic activities, as illustrated by related compounds synthesized through acylation and Grignard reactions, highlighting its relevance in developing therapeutic agents (Jones et al., 1979).
Therapeutic Agent Synthesis
- A linear bi-step approach was utilized to synthesize compounds with the said structure, targeting α-glucosidase enzyme inhibition and displaying considerable inhibitory activity. This emphasizes its potential in drug discovery and development for diseases such as diabetes (Muhammad Athar Abbasi et al., 2019).
Neuroprotective Activities
- Aryloxyethylamine derivatives, structurally similar to the mentioned compound, were synthesized and showed significant neuroprotective effects against glutamate-induced cell death. This indicates potential applications in developing treatments for neurodegenerative disorders (Zhong et al., 2020).
Antimicrobial Activity
- Derivatives of the compound were synthesized and exhibited good antimicrobial activity against various bacterial and fungal strains, suggesting its use in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Structural and Molecular Studies
- The compound's structure has been subject to X-ray diffraction studies, revealing its crystalline form and providing insights into its molecular geometry. This knowledge is crucial for understanding its reactivity and potential applications in material science and pharmaceuticals (Naveen et al., 2015).
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-22(2)17-6-4-5-16(15-17)21(24)23-13-11-20(12-14-23)28(25,26)19-9-7-18(27-3)8-10-19/h4-10,15,20H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVHTFPSXDJUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B2825514.png)
![9-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2825517.png)
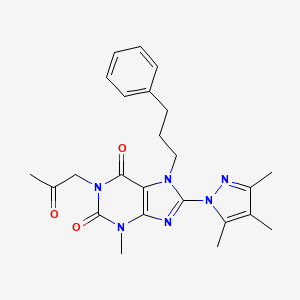

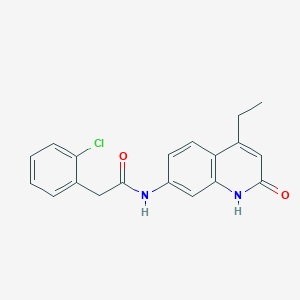
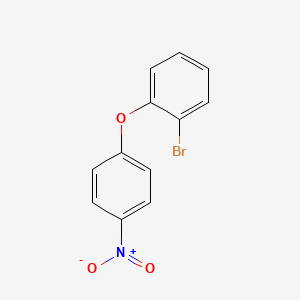
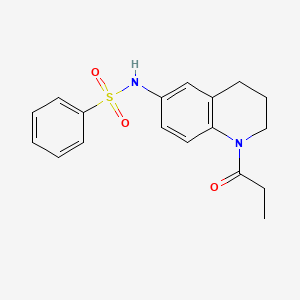

![N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B2825527.png)
![4-(2-Hydroxyethyl)-1-[(4-methyl-2-pentyloxyphenyl)sulfonyl]piperazine](/img/structure/B2825528.png)
![ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/no-structure.png)
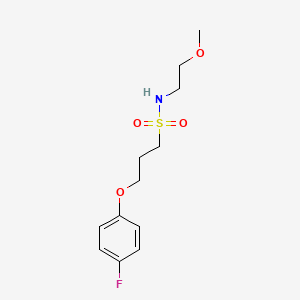
![2-Chloro-1-[3-[(2,4-difluorophenyl)methyl]azetidin-1-yl]ethanone](/img/structure/B2825532.png)
